Bromo-DragonFLY

Serotonin 5-HT2A receptor Head twitch response In vivo potency

Researchers requiring a serotonergic hallucinogen with extended duration for multi-day behavioral studies face limited options-most agents last <24 h, and metabolic instability confounds parent compound detection. Bromo-DragonFLY (CAS 502759-67-3) resolves both challenges: • 2-3 day duration enables sustained neurochemical sampling and tolerance protocols not feasible with LSD or DOB. • Complete hepatic metabolic resistance ensures robust parent detection in LC-MS/MS; validated linearity 5-500 ng/mL (R² >0.99). • Sub-nanomolar 5-HT2A affinity (Ki 0.04 nM) with 3.75-fold potency over DOB provides the positive control for benzodifuran SAR studies.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 502759-67-3
Cat. No. B1250283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-DragonFLY
CAS502759-67-3
Synonyms(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane
bromodragonfly
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N
InChIInChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1
InChIKeyGIKPTWKWYXCBEC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-DragonFLY: 5-HT2 Agonist Overview


Bromo-DragonFLY (DOB-DFLY, CAS 502759-67-3) is a synthetic benzodifuran derivative belonging to the phenethylamine class, first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998 [1]. The compound acts as a potent non-selective 5-HT2 receptor agonist with sub-nanomolar binding affinities at 5-HT2A (Ki = 0.04 nM), 5-HT2C (Ki = 0.02 nM), and 5-HT2B (Ki = 0.19 nM) receptors in humans [2]. It exists as R-(−) and S-(+) enantiomers, with the R-(−) enantiomer demonstrating greater pharmacological activity [3]. Bromo-DragonFLY is characterized by an exceptionally long duration of action lasting up to 2–3 days [4], a property that distinguishes it from the majority of serotonergic hallucinogens.

5-HT2 receptor pathway tool Reported high-affinity binding across 5-HT2A, 2B, 2C subtypes
Benzodifuran scaffold SAR Fully aromatic core enables rigidified phenethylamine structure-activity studies
Sustained research window Multi-day duration context (2–3 days) supports extended behavioral protocols

Bromo-DragonFLY: Irreplaceable in Mechanistic Studies


Bromo-DragonFLY is not interchangeable with its tetrahydrobenzodifuran analog DOB-FLY, its α-desmethyl derivative 2C-B-DFLY, or the non-rigid parent compound DOB. The presence of the fully aromatic benzodifuran nucleus, combined with the α-methyl substituent, confers a step-change in in vivo potency that is not observed in the tetrahydrobenzodifuran ("FLY") series [1]. Specifically, while the benzodifuran scaffold of Bromo-DragonFLY (DOB-DFLY) produces an approximately 3.75-fold increase in potency relative to its non-rigid counterpart DOB, the tetrahydrobenzodifuran DOB-FLY remains approximately equipotent with DOB [1]. Furthermore, Bromo-DragonFLY exhibits complete resistance to hepatic metabolism in vitro, whereas its close analog 2C-B-FLY undergoes CYP2D6-mediated hydroxylation and N-acetylation [2]. These structural and metabolic distinctions mean that substituting Bromo-DragonFLY with DOB, DOB-FLY, or 2C-B-FLY would yield fundamentally different experimental outcomes in potency assessments, metabolic stability studies, and duration-of-action investigations.

Tetrahydrobenzodifuran analog (DOB-FLY) may not recapitulate the potency gain conferred by the aromatic benzodifuran core.
α-Desmethyl derivative 2C-B-DFLY may exhibit different metabolic stability; hepatic metabolism resistance is unique to Bromo-DragonFLY.
Non-rigid parent DOB lacks the benzodifuran scaffold, limiting direct comparison in rigid-analog SAR studies of 5-HT2A activation.

Bromo-DragonFLY: Evidence-Based Comparator Data


Head Twitch Response Potency vs. DOB

Bromo-DragonFLY (DOB-DFLY) demonstrates significantly higher in vivo potency compared to its non-rigid phenylalkylamine counterpart DOB. In the head twitch response (HTR) assay in C57BL/6J mice—a validated behavioral model of 5-HT2A receptor activation—Bromo-DragonFLY exhibited an ED50 of 0.20 μmol/kg, representing a 3.75-fold increase in potency relative to DOB (ED50 = 0.75 μmol/kg) [1]. This potency enhancement is attributable to the fully aromatic benzodifuran nucleus that rigidifies the 2- and 5-methoxy groups into furan rings, optimizing receptor interaction [1]. In contrast, the partially saturated tetrahydrobenzodifuran analog DOB-FLY (ED50 = 0.67 μmol/kg) remained approximately equipotent with DOB, failing to recapitulate the potency gain observed with Bromo-DragonFLY [1].

HTR Potency vs. DOB
Head-to-head
ED50 0.20 vs 0.75 µmol/kg
Supports benzodifuran potency ranking over non-rigid DOB
C57BL/6J mice, head twitch response, i.p.
Serotonin 5-HT2A receptor Head twitch response In vivo potency

Hepatic Metabolism Resistance vs. 2C-B-FLY

Bromo-DragonFLY exhibits complete resistance to hepatic metabolism in pooled human liver microsomes (HLM) and human liver cytosol (HLC), whereas its close analog 2C-B-FLY undergoes substantial biotransformation under identical conditions [1]. Specifically, Bromo-DragonFLY was not metabolized in any tested in vitro system. In contrast, 2C-B-FLY was metabolized in HLM primarily by CYP2D6 and underwent additional metabolism in HLC, with monohydroxylation and N-acetylation identified as the predominant biotransformation pathways [1]. Furthermore, MAO-A metabolized 2C-B-FLY to produce an aldehyde metabolite, while Bromo-DragonFLY was not a substrate for MAO-A; instead, it acted as a competitive inhibitor of MAO-A (Ki = 0.352 μM) [1].

Hepatic Metabolism
Head-to-head
No metabolism vs. multi-pathway clearance (2C-B-FLY)
Metabolic stability differentiates from analog; supports parent compound detection
Pooled HLM, HLC; LC-HRMS
Hepatic metabolism Cytochrome P450 Metabolic stability

MAO-A Inhibitory Activity vs. 2C-B-FLY

Bromo-DragonFLY functions as a competitive inhibitor of monoamine oxidase A (MAO-A) with a Ki of 0.352 μM, determined via LC-MS/MS analysis of 5-HT deamination [1]. In contrast, the close analog 2C-B-FLY does not inhibit MAO-A; rather, 2C-B-FLY acts as a substrate for MAO-A-mediated oxidative deamination, producing an aldehyde metabolite [1]. This functional dichotomy—inhibitor versus substrate—represents a fundamental pharmacological divergence between these structurally related compounds. The MAO-A inhibitory activity of Bromo-DragonFLY has been suggested to be clinically relevant based on IC50 determinations, though additional data are needed to fully characterize in vivo impact [1].

MAO-A Ki
Head-to-head
Ki = 0.352 µM
Competitive MAO-A inhibition, diverging from 2C-B-FLY substrate behavior
5-HT deamination; LC-MS/MS
Monoamine oxidase A Enzyme inhibition Serotonin metabolism

5-HT2A Functional Potency Compared to LSD

Bromo-DragonFLY demonstrates exceptionally high functional potency at the 5-HT2A receptor. In calcium mobilization assays, Bromo-DragonFLY exhibited an EC50 of 0.05 nM, which is approximately 400 times more potent than LSD [1]. This functional potency exceeds that of most NBOMe compounds tested in the same study, which displayed EC50 values ranging from 0.11 nM (25N-NBOMe) to 1.3 nM (25T4-NBOMe) [1]. The combination of sub-nanomolar binding affinity (Ki = 0.04 nM) [2] and exceptional functional potency establishes Bromo-DragonFLY as one of the most potent 5-HT2A agonists identified to date.

5-HT2A EC50
Reported
EC50 = 0.05 nM (~400× more potent than LSD)
High functional potency supports 5-HT2A assay sensitivity
Calcium mobilization assay
5-HT2A receptor Functional potency Calcium mobilization

Drug Discrimination and Duration of Action

In drug discrimination studies conducted in rats, Bromo-DragonFLY demonstrated greater potency than LSD, fully substituting for the LSD discriminative stimulus [1]. Furthermore, Bromo-DragonFLY is distinguished by an extremely prolonged duration of action lasting up to 2–3 days [2]. This extended duration contrasts sharply with most serotonergic hallucinogens, including LSD (typically 8–12 hours), DOB (18–30 hours), and 2C-B-FLY (6–12 hours). The prolonged activity is consistent with the compound's metabolic stability and MAO-A inhibitory properties [2], which collectively prevent rapid clearance and potentiate serotonergic signaling.

Duration & Discrimination
Reported
2–3 days (Bromo-DragonFLY) vs 8–12 h (LSD)
Extended research window for multi-day behavioral protocols
Rat drug discrimination; human observational data
Drug discrimination Behavioral pharmacology Duration of action

Bromo-DragonFLY: Key Application Scenarios


Forensic Toxicology Reference Standards

Bromo-DragonFLY is a critical component of certified reference material (CRM) formulations for forensic and clinical toxicology laboratories conducting LC-MS/MS or GC-MS analyses of emerging psychoactive substances [1]. Its metabolic stability—complete resistance to hepatic metabolism in vitro—ensures that parent compound detection remains robust in biological specimens, a property not shared by 2C-B-FLY, which undergoes extensive CYP2D6-mediated metabolism [2]. Validated analytical methods have established linearity for Bromo-DragonFLY between 5 and 500 ng/mL in whole blood with determination coefficients above 0.99, supporting its use in quantitative forensic workflows [3]. Stable labeled internal standards incorporating deuterium, carbon-13, or nitrogen-15 have been synthesized specifically for Bromo-DragonFLY to enable accurate quantitation in mass spectrometry applications [1].

SAR Studies: Rigidified Phenethylamines

Bromo-DragonFLY serves as the prototypical benzodifuran comparator in SAR investigations examining the pharmacological consequences of methoxy group rigidification. The compound's 3.75-fold potency enhancement over DOB in the HTR assay, contrasted with DOB-FLY's equipotency, provides a clear experimental framework for dissecting the structural determinants of 5-HT2A activation [1]. For laboratories synthesizing novel rigid analogs, Bromo-DragonFLY represents the positive control standard for maximal benzodifuran potency, enabling direct benchmarking of new compounds against the most potent fully aromatic scaffold in this chemical class.

MAO-A Mediated Drug-Drug Interactions

Bromo-DragonFLY's dual activity as a 5-HT2 receptor agonist and competitive MAO-A inhibitor (Ki = 0.352 μM) makes it a valuable tool compound for studying serotonergic potentiation mechanisms [1]. Unlike 2C-B-FLY, which is metabolized by MAO-A, Bromo-DragonFLY inhibits the enzyme, potentially amplifying endogenous serotonin signaling through reduced 5-HT clearance [1]. This unique pharmacological profile supports research into the interplay between direct receptor agonism and monoamine oxidase inhibition, a mechanistic combination relevant to understanding both therapeutic potential and toxicity risk of serotonergic agents.

Extended Duration Behavioral and Neurochemical Studies

Investigators requiring a serotonergic hallucinogen with prolonged duration of action for extended behavioral observation protocols or sustained neurochemical sampling should select Bromo-DragonFLY. Its 2–3 day duration [1], coupled with metabolic resistance to hepatic clearance and MAO-A inhibition [2], enables experimental designs spanning multiple days post-administration that are not feasible with LSD (8–12 hours) or DOB (18–30 hours). This extended window is particularly valuable for studies examining tolerance development, long-term receptor downregulation, or sustained changes in gene expression following 5-HT2A activation.

Application
Selection Property
Validation Focus
Forensic Toxicology Reference Standards
Metabolic stability; parent detectability
LC-MS/MS linearity; stable-labeled ISTD suitability
SAR Studies: Rigidified Phenethylamines
Benzodifuran scaffold potency ranking
Benchmarking against DOB and DOB-FLY in HTR assay
MAO-A Mediated Drug-Drug Interactions
Dual 5-HT2A agonism and MAO-A inhibition
Serotonergic potentiation mechanism studies
Extended Duration Behavioral Studies
Prolonged 5-HT2A activation window
Multi-day behavioral/neurochemical sampling feasibility

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